molecular formula C21H21N3O4 B2550744 5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydropyridine-2-carboxamide CAS No. 1021212-08-7

5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2550744
CAS No.: 1021212-08-7
M. Wt: 379.416
InChI Key: YOFBAMYRWSPKEB-UHFFFAOYSA-N
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Description

5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydropyridine-2-carboxamide is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.416. The purity is usually 95%.
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Biological Activity

The compound 5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydropyridine-2-carboxamide is a member of the dihydropyridine class, which has garnered attention for its potential biological activities, particularly as a calcium channel blocker. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting data on its pharmacological potential.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N2O3C_{19}H_{22}N_{2}O_{3}, with a molecular weight of approximately 330.39 g/mol. The structure features a dihydropyridine ring, a methoxybenzyl group, and a pyridinylmethyl substituent that may influence its biological interactions and therapeutic potential.

This compound is hypothesized to function primarily as a calcium channel blocker . This mechanism is crucial in cardiovascular pharmacology, where modulation of calcium influx in vascular smooth muscle cells can lead to vasodilation and reduced blood pressure. Its structural similarities to other known dihydropyridines suggest that it may exhibit comparable activities in managing cardiovascular diseases.

Anticancer Activity

Recent studies have explored the anticancer potential of dihydropyridine derivatives, including this compound. For instance, compounds within this class have shown varying degrees of cytotoxicity against different cancer cell lines. The evaluation often includes assays such as the MTT assay or LC50 determination to assess cell viability post-treatment.

CompoundCell LineLC50 (µM)
5-((3-methoxybenzyl)oxy)-1-methyl...U87200 ± 60
Other DihydropyridinesA549>50

In a comparative study, the aforementioned compound demonstrated significant cytotoxicity against U87 glioblastoma cells, with an LC50 value indicating effective inhibition of cell proliferation. In contrast, other derivatives showed less activity against A549 lung cancer cells, highlighting the selectivity of this compound for certain tumor types .

Calcium Channel Blocking Activity

The calcium channel blocking activity has been assessed through binding affinity studies using radiolabeled ligands and electrophysiological techniques. Preliminary results indicate that this compound exhibits a binding affinity comparable to established calcium channel blockers.

Case Studies

Case Study 1: Cardiovascular Applications

A study focused on the cardiovascular implications of dihydropyridines found that compounds similar to 5-((3-methoxybenzyl)oxy)-1-methyl... effectively reduced systolic blood pressure in hypertensive animal models. The mechanism was attributed to enhanced vasodilation via calcium channel inhibition.

Case Study 2: Antitumor Efficacy

In vitro studies conducted on various cancer cell lines demonstrated that this compound could induce apoptosis through microtubule disruption, similar to other chemotherapeutic agents. The findings suggest that further exploration into its mechanism could yield valuable insights for developing new anticancer therapies .

Properties

IUPAC Name

5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-24-13-20(28-14-16-4-3-5-17(10-16)27-2)19(25)11-18(24)21(26)23-12-15-6-8-22-9-7-15/h3-11,13H,12,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFBAMYRWSPKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)NCC2=CC=NC=C2)OCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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